molecular formula C19H25ClN2O5 B14787689 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl)propanoic acid;hydrate

2-[(4-chlorobenzoyl)amino]-3-(2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl)propanoic acid;hydrate

Cat. No.: B14787689
M. Wt: 396.9 g/mol
InChI Key: MPMAVZRXFUXYBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-chlorobenzoyl)amino]-3-(2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl)propanoic acid;hydrate is a complex organic compound with a unique structure that includes a chlorobenzoyl group, a quinoline derivative, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl)propanoic acid;hydrate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoline Derivative: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorobenzoyl Group: This step is usually achieved through an acylation reaction using 4-chlorobenzoyl chloride in the presence of a base such as pyridine.

    Formation of the Propanoic Acid Moiety: This can be achieved through a series of reactions including alkylation and oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorobenzoyl)amino]-3-(2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl)propanoic acid;hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.

Scientific Research Applications

2-[(4-chlorobenzoyl)amino]-3-(2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl)propanoic acid;hydrate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl)propanoic acid;hydrate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)propanoic acid
  • 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-3,4-dihydroquinolin-4-yl)propanoic acid

Uniqueness

2-[(4-chlorobenzoyl)amino]-3-(2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl)propanoic acid;hydrate is unique due to its specific structural features, including the octahydroquinoline ring system and the presence of both a chlorobenzoyl group and a propanoic acid moiety. These features may confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C19H25ClN2O5

Molecular Weight

396.9 g/mol

IUPAC Name

2-[(4-chlorobenzoyl)amino]-3-(2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl)propanoic acid;hydrate

InChI

InChI=1S/C19H23ClN2O4.H2O/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15;/h5-8,12,14-16H,1-4,9-10H2,(H,21,23)(H,22,24)(H,25,26);1H2

InChI Key

MPMAVZRXFUXYBB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.